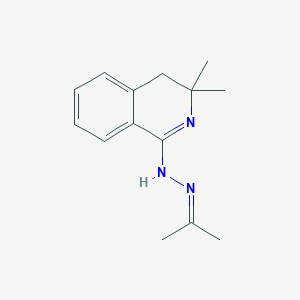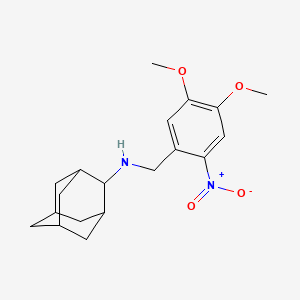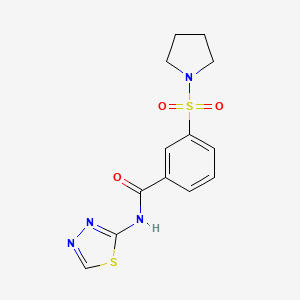![molecular formula C21H26N2O4 B5686855 (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid, also known as MPPA, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. MPPA is a piperidine derivative that has been synthesized through a multi-step process and has shown promising results in various studies.
作用机制
The exact mechanism of action of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid is not fully understood, but it is believed to act through multiple pathways. (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators and to reduce oxidative stress. It may also modulate the activity of neurotransmitters and receptors involved in Parkinson's disease and Alzheimer's disease.
Biochemical and Physiological Effects:
(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines and to increase the levels of antioxidants in the brain. (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has also been shown to improve motor function and cognitive performance in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has also shown promising results in various animal models, suggesting its potential for further investigation. However, there are also limitations to its use, including the need for specialized equipment and expertise in organic chemistry.
未来方向
There are several future directions for the investigation of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid. One potential application is in the development of new treatments for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid may also have potential applications in the treatment of inflammatory disorders and immune-related diseases. Further studies are needed to fully understand the mechanisms of action of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid and to optimize its potential applications.
合成方法
The synthesis of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the final esterification step. The process requires specialized equipment and expertise in organic chemistry. The yield and purity of (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid can be optimized by careful control of the reaction conditions and purification methods.
科学研究应用
(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has been studied for its potential use in various scientific research applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid has also been investigated for its anti-inflammatory properties and its ability to modulate the immune system.
属性
IUPAC Name |
2-(4-methoxy-2-methylphenyl)-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-15-12-18(26-2)5-6-19(15)20(21(24)25)23-10-7-17(8-11-23)27-14-16-4-3-9-22-13-16/h3-6,9,12-13,17,20H,7-8,10-11,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQKHZXKOAODDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(=O)O)N2CCC(CC2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-YL]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-isopropyl-4-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B5686777.png)
![2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![2-{[3-cyclopentyl-1-(2-methylbenzyl)-1H-1,2,4-triazol-5-yl]methyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5686866.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)




![4-(1-methyl-1H-imidazol-2-yl)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5686889.png)
